Bis(acetyloxy)(dichloro)stannane
Description
Bis(acetyloxy)(dichloro)stannane is an organotin compound with the molecular formula C₄H₆Cl₂O₄Sn, featuring two acetyloxy (CH₃COO⁻) groups and two chloride ligands bonded to a central tin atom. Organotin compounds are known for their diverse reactivity, influenced by substituents such as chlorides, acetyloxy groups, or aryl moieties, which modulate their stability, toxicity, and functional utility .
Properties
CAS No. |
1000-23-3 |
|---|---|
Molecular Formula |
C4H6Cl2O4Sn |
Molecular Weight |
307.7 g/mol |
IUPAC Name |
[acetyloxy(dichloro)stannyl] acetate |
InChI |
InChI=1S/2C2H4O2.2ClH.Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+4/p-4 |
InChI Key |
WQENOBKKDOBQIX-UHFFFAOYSA-J |
SMILES |
CC(=O)O[Sn](OC(=O)C)(Cl)Cl |
Canonical SMILES |
CC(=O)O[Sn](OC(=O)C)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(acetyloxy)(dichloro)stannane with structurally or functionally related organotin compounds, leveraging data from the provided evidence.
Structural and Functional Analogues
Reactivity and Stability
- This compound : Likely exhibits hydrolytic instability due to the acetyloxy groups, which can act as leaving groups. Chloride ligands may facilitate nucleophilic substitution reactions.
- Dichloro(diphenyl)stannane : Phenyl groups confer steric protection and electronic stabilization, reducing hydrolysis rates compared to acetyloxy analogs .
- Triphenyltin acetate : The acetate group is less labile than acetyloxy, but phenyl groups dominate reactivity, leading to strong biocidal activity .
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